Amphoglucamine
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Overview
Description
Amphoglucamine is used in the combined chemotherapy of viral diseases.
Scientific Research Applications
Antifungal Applications
Amphoglucamine, a polyenic antibiotic, has been explored primarily for its antifungal properties. It has shown effectiveness in treating deep mycoses, including candidiasis. For instance, Moskovskaia (1981) reported its use in treating 36 patients with deep mycoses, observing no toxic effects and improved patient conditions (Moskovskaia, 1981). Additionally, Mikhailova and Ezhkov (1981) investigated its efficacy in experimental candidiasis in animals treated with sex hormones, finding that it improved survival in male and female mice infected with Candida albicans (Mikhailova & Ezhkov, 1981).
Pharmacokinetics
The pharmacokinetics of this compound were studied by Fateeva (1986), who found that the drug is absorbed after oral administration or as aerosols in experimental animals, influencing antibiotic levels and renal excretion (Fateeva, 1986).
Impact on Humoral Immunity
Mikhailova and Ekzempliarov (1980) explored the effect of this compound on humoral immunity indices in rabbits. They found that it did not significantly affect antibody titers in various immunological reactions and suppressed intracutaneous allergic reactions to antigens (Mikhailova & Ekzempliarov, 1980).
Combined Chemotherapy Applications
Potyl'chanskaia and Araviĭskiĭ (1987) demonstrated the enhanced efficacy of this compound when combined with other drugs, like 5-fluorocytosine, in treating experimental generalized candidiasis. This combination therapy notably improved the survival of experimental animals and reduced internal organ contamination with fungus (Potyl'chanskaia & Araviĭskiĭ, 1987).
Sensitivity to Candida Strains
Boiko et al. (1984) researched the sensitivity of Candida albicans to various polyenic antibiotics, including this compound. They found varying sensitivity levels to these antibiotics, suggesting the need for tailored treatment approaches in oral candidiasis (Boiko et al., 1984).
properties
CAS RN |
58722-78-4 |
---|---|
Molecular Formula |
C54H90N2O22 |
Molecular Weight |
1119.3 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;4-,5+,6+,7+/m00/s1 |
InChI Key |
BMTUXPZRZGAUCT-LBUWUQBSSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
amphoglucamine amphoglucomine N-methyl-D-glucamine amphotericin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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